![molecular formula C20H22N4O2 B2993279 2-(1H-benzo[d]imidazol-1-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide CAS No. 2034259-33-9](/img/structure/B2993279.png)
2-(1H-benzo[d]imidazol-1-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(1H-benzo[d]imidazol-1-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide” is a complex organic molecule that contains several functional groups, including a benzimidazole, a pyridine, a tetrahydropyran, and an acetamide group. These groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzimidazole and pyridine groups are aromatic and planar, while the tetrahydropyran group is a saturated six-membered ring with one oxygen atom .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The benzimidazole and pyridine groups could participate in electrophilic substitution reactions, while the acetamide group could undergo hydrolysis or other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups or substituents. It would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
The compound has shown potential in the field of oncology, particularly in antitumor activity. Studies have indicated that derivatives of this compound exhibit moderate to high inhibitory activities against various tumor cell lines such as HepG2, SK-OV-3, NCI-H460, and BEL-7404. Importantly, these compounds have demonstrated lower cytotoxicities against normal cell lines like HL-7702 compared to traditional chemotherapy agents like 5-FU and cisplatin .
Bio-sample Analysis
In bioanalytical chemistry, derivatives of the compound have been used in a method involving high-performance liquid chromatography-fluorescence detection-mass spectrometry (HPLC-FLD-MS) coupled with pre-column derivatization. This method is developed for determining bile acids from bio-samples, showcasing the compound’s utility in analytical procedures .
Microtubule Assembly Inhibition
The compound’s derivatives have also been explored for their ability to inhibit microtubule assembly formation. This is particularly relevant in cancer research, where inhibiting microtubule assembly can be a strategy for preventing cancer cell division and proliferation. Results suggest effective inhibition of microtubule assembly formation in DU-145 .
Synthesis of Imidazoles
Imidazoles are key components in functional molecules used in everyday applications. The compound is related to imidazoles and highlights the importance of these heterocycles. Recent advances in the regiocontrolled synthesis of substituted imidazoles have been noted, which could be relevant to the synthesis and applications of the compound .
Anti-mycobacterial Agents
In the search for new anti-mycobacterial agents, derivatives of imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide have been revealed as important. These derivatives are designed and synthesized with predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, indicating their potential use as anti-mycobacterial agents .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds with a benzimidazole core have been reported to inhibit tubulin polymerization , suggesting that this compound may also target tubulin or related proteins.
Mode of Action
This inhibition disrupts the formation of microtubules, essential components of the cell’s cytoskeleton, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
The disruption of tubulin polymerization affects multiple biochemical pathways. Primarily, it interferes with the mitotic spindle’s formation, preventing cells from correctly segregating their chromosomes during mitosis . This disruption can lead to cell cycle arrest and trigger programmed cell death or apoptosis .
Pharmacokinetics
Similar compounds have shown good pharmacokinetic profiles in preclinical evaluations . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would need to be studied further to determine its bioavailability and potential as a therapeutic agent.
Result of Action
The inhibition of tubulin polymerization and the subsequent disruption of microtubule assembly can lead to cell cycle arrest and apoptosis . This makes benzimidazole derivatives potential candidates for anticancer therapies, as they can selectively target rapidly dividing cells.
Eigenschaften
IUPAC Name |
2-(benzimidazol-1-yl)-N-[oxan-4-yl(pyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c25-19(13-24-14-22-17-5-1-2-6-18(17)24)23-20(15-7-10-26-11-8-15)16-4-3-9-21-12-16/h1-6,9,12,14-15,20H,7-8,10-11,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZKDVBLMYXUHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)CN3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

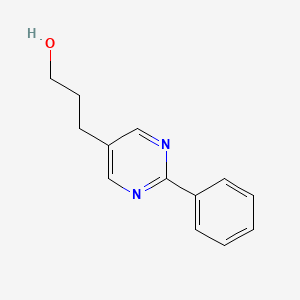
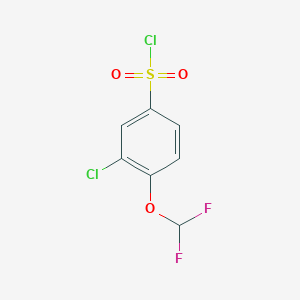

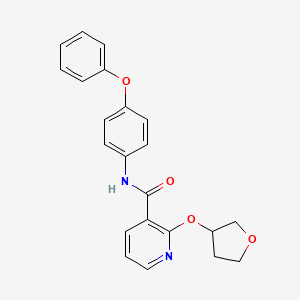
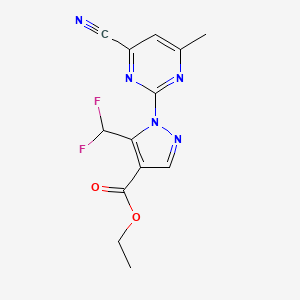
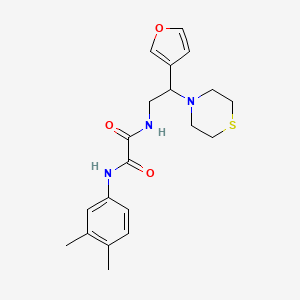
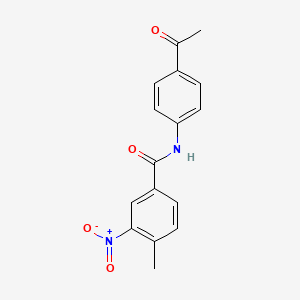
![6-(3,4-Dimethylphenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2993206.png)
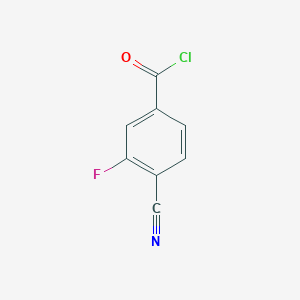
![9-(4-chlorophenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2993209.png)
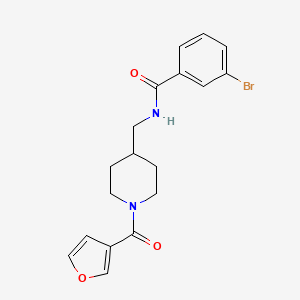
![9-(3-hydroxypropyl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2993213.png)
![1-Benzyl-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine](/img/structure/B2993214.png)
![2-[(4-bromophenyl)sulfanyl]-N-[3-fluoro-4-(4-phenylpiperazino)phenyl]acetamide](/img/structure/B2993215.png)